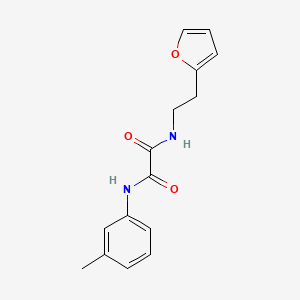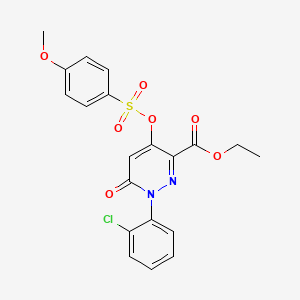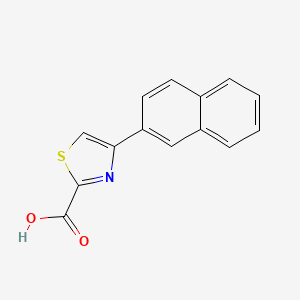
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a synthetic organic compound that features a furan ring, a cyano group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired acrylamide. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The cyano group and the furan ring are key functional groups that contribute to its activity by forming hydrogen bonds or interacting with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a different position of the chlorine atom.
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.
(E)-3-(5-(3-methylphenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique combination of the chlorophenyl group, cyano group, and furan ring in (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-15-4-1-3-13(9-15)18-7-6-16(25-18)10-14(11-21)19(23)22-12-17-5-2-8-24-17/h1-10H,12H2,(H,22,23)/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBHKELEZQGNHY-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2393898.png)
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide](/img/structure/B2393913.png)
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2393914.png)
![6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2393918.png)
![3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393919.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2393920.png)
